molecular formula C12H21NOSi B2521848 O-tert-butyldimethylsilyl-2-aminophenol CAS No. 69589-21-5

O-tert-butyldimethylsilyl-2-aminophenol

Cat. No. B2521848
CAS RN: 69589-21-5
M. Wt: 223.391
InChI Key: XEGANPFFEYCJEM-UHFFFAOYSA-N
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Description

O-tert-butyldimethylsilyl compounds are used in scientific research and have diverse applications. They play a role as a protecting group in organic synthesis and have potential as a catalyst in various reactions. For instance, O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .


Synthesis Analysis

The synthesis of compounds with tert-butyldimethylsilyl protection is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .


Molecular Structure Analysis

The molecular structure of O-(tert-Butyldimethylsilyl)hydroxylamine, a related compound, is represented by the linear formula: (CH3)3CSi(CH3)2ONH2 .


Chemical Reactions Analysis

In the context of RNA synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .


Physical And Chemical Properties Analysis

The molecular weight of O-(tert-Butyldimethylsilyl)hydroxylamine is 147.29 .

Mechanism of Action

While the specific mechanism of action for “O-tert-butyldimethylsilyl-2-aminophenol” is not available, O-(tert-Butyldimethylsilyl)hydroxylamine may induce the cleavage during solid supported synthesis of hydroxamic acids .

Safety and Hazards

O-(tert-Butyldimethylsilyl)hydroxylamine causes severe skin burns and eye damage .

Future Directions

Compounds containing the tert-butyldimethylsilyl moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGANPFFEYCJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69589-21-5
Record name 2-[(tert-butyldimethylsilyl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminophenol (3.00 g, 27.5 mmol) in DCM (150 ml) was added tert-butyldimethylsilyl chloride (4.35 ml, 28.9 mmol) and Et3N (4.02 ml, 28.9 mmol). The reaction mixture was stirred 16 h at room temperature. The organic phase was washed with water and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography (5% AcOEt in hexane) to afford the title compound 196 (5.56 g, 91% yield). 1H NMR (CDCl3) δ (ppm): 7.61 (s, 1H), 7.16 (s, 1H), 6.58 (s, 2H), 6.45 (s, 1H), 6.09 (s, 1H), 3.97 (s, 3H), 3.93 (s, 3H), 3.84 (s, 3H), 3.83 (s, 6H). m/z: 224.1 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One
Name
Quantity
4.02 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

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